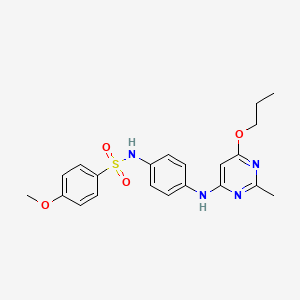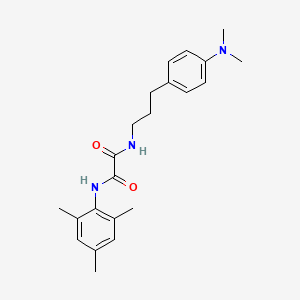![molecular formula C26H23N3O B2647704 8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-42-6](/img/structure/B2647704.png)
8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-ethoxy-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazoloquinoline derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is involved in complex organic synthesis reactions, such as the preparation of 1′,2′-dihydrospiro[[2]pyrazoline-4,3′(4′H)-quinoline]-5-one derivatives and their substituted versions, which are derived from catalytic reduction processes and interactions with different aldehydes and ketones (Coutts & El-Hawari, 1977). Additionally, these compounds were characterized using various spectroscopic techniques, including mass, infrared, and 1H nuclear magnetic resonance (NMR) (Coutts & El-Hawari, 1977).
Antioxidant Properties
- Derivatives of this compound have been synthesized and applied in radical quenching and DNA oxidation inhibition studies, showing that certain structural modifications, such as the attachment of a ferrocenyl group, can enhance antioxidant properties and inhibit DNA oxidation (Xi & Liu, 2015).
Antimicrobial Activity
- Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as potential antimicrobial agents. These compounds have been tested for antibacterial and antifungal activity, indicating their potential in pharmaceutical applications (Holla et al., 2006).
Supramolecular Chemistry
- The compound's derivatives have been studied for their structural properties and supramolecular aggregation. For instance, different substitutions on the compound can significantly influence the dimensionality of supramolecular aggregation, affecting the formation of molecular structures (Portilla et al., 2005).
Ligand Binding and Estrogen Receptor Interaction
- Certain pyrazolo[4,3-c]quinoline derivatives have been synthesized as potential ligands for the estrogen receptor, showcasing the structural versatility and application of these compounds in receptor binding studies (Kasiotis et al., 2006).
Electronic and Optical Applications
- Related compounds have been used in the development of electron-transport materials, leveraging the unique electronic properties of the quinoxaline structure. These materials exhibit high electron mobilities and are employed in organic light-emitting devices, emphasizing the compound's utility in materials science (Huang et al., 2006).
Propriétés
IUPAC Name |
8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-3-30-21-13-14-24-22(15-21)26-23(25(27-28-26)20-7-5-4-6-8-20)17-29(24)16-19-11-9-18(2)10-12-19/h4-15,17H,3,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQWKTVVWYCQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-5-[(4-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)
![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2647623.png)

![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![N-Benzyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2647627.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)
